

Application Notes and Protocols for the Quantification of Neobractatin

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Compound of Interest		
Compound Name:	Neobractatin	
Cat. No.:	B1193210	Get Quote

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Introduction

Neobractatin, a caged prenylated xanthone isolated from Garcinia bracteata, has demonstrated significant anti-tumor and anti-metastatic properties, making it a compound of interest for further pharmacological and clinical investigation.[1][2][3] Accurate and precise quantification of Neobractatin in various matrices, particularly in biological samples, is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and generalized experimental protocols for the quantification of Neobractatin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific, officially validated method for Neobractatin is not widely published, the following protocols are based on established methods for structurally similar compounds, such as other xanthones from the Garcinia genus, and provide a robust framework for method development and validation.

Chemical Properties of Neobractatin

A thorough understanding of the physicochemical properties of **Neobractatin** is fundamental for developing appropriate analytical methods.



Property	Value	Source
Molecular Formula	C28H32O6	[4]
Molecular Weight	464.5 g/mol	[4]
Chemical Class	Caged Prenylated Xanthone	[2]
Key Structural Features	Tricyclic xanthone core, prenyl groups	[1]

Recommended Analytical Methods

Based on the analysis of structurally related compounds, reversed-phase HPLC with UV detection and LC-MS/MS are the most suitable techniques for the quantification of **Neobractatin**. LC-MS/MS is particularly recommended for complex biological matrices due to its high selectivity and sensitivity.

Experimental Protocols

The following are generalized protocols that should be optimized and validated for the specific matrix and instrumentation used.

Protocol 1: Quantification of Neobractatin by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of **Neobractatin** in less complex matrices such as plant extracts or in-process samples.

- 1. Sample Preparation (from Plant Material)
- Extraction: Macerate a known weight of dried and powdered Garcinia bracteata material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.
- Filtration: Filter the extract to remove solid plant debris.



- Concentration: Evaporate the solvent under reduced pressure to obtain a concentrated extract.
- Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

2. Chromatographic Conditions

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	10 μL
UV Detection Wavelength	Based on the UV spectrum of xanthones, a wavelength between 240-260 nm is recommended for initial screening. The optimal wavelength should be determined by analyzing a purified standard of Neobractatin.

3. Calibration

Prepare a series of standard solutions of purified **Neobractatin** of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of Neobractatin in Biological Matrices (e.g., Plasma, Serum) by LC-MS/MS







This protocol is designed for the sensitive and selective quantification of **Neobractatin** in complex biological samples.

1. Sample Preparation

- Protein Precipitation: To 100 μL of plasma or serum, add 300 μL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another xanthone not present in the sample).
- Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase.

2. LC-MS/MS Conditions



Parameter	Recommended Conditions
LC System	UHPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Elution	A linear gradient starting with a low percentage of Mobile Phase B and increasing to a high percentage over several minutes is recommended to ensure good separation from matrix components.
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), positive ion mode is likely suitable for xanthones.
Multiple Reaction Monitoring (MRM)	The precursor ion will be the [M+H] ⁺ of Neobractatin. Product ions for quantification (quantifier) and confirmation (qualifier) should be determined by infusing a standard solution of Neobractatin into the mass spectrometer.

Data Presentation: Representative Method Validation Parameters

The following table summarizes typical validation parameters that should be established for a robust analytical method, based on data from similar compounds found in the literature.

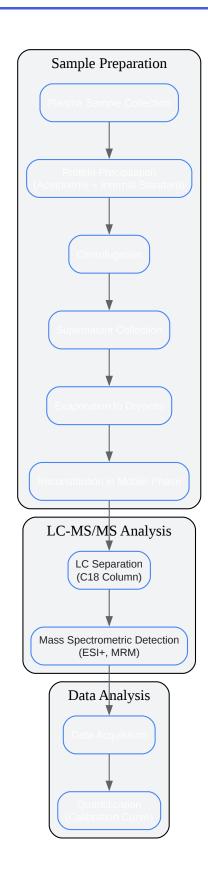


Parameter	Typical Value
Linearity (r²)	> 0.99
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Accuracy (% Bias)	Within ±15%
Precision (% RSD)	< 15%
Recovery (%)	85 - 115%

Visualizations

Experimental Workflow for Neobractatin Quantification in Plasma



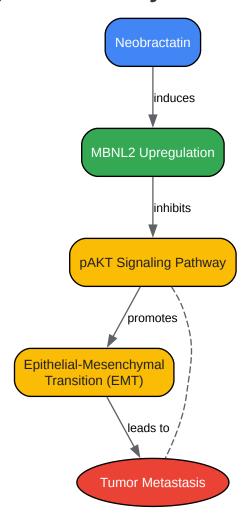


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Caption: Workflow for **Neobractatin** quantification in plasma.



Signaling Pathway Inhibition by Neobractatin



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Caption: Neobractatin inhibits metastasis via MBNL2 and pAKT.

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References

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